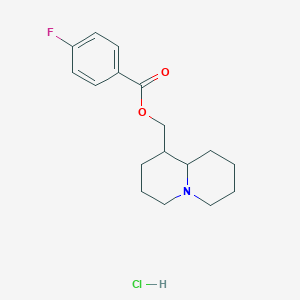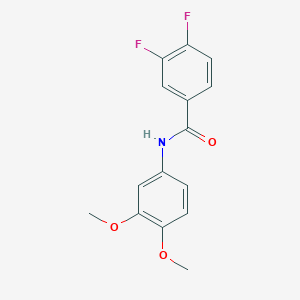![molecular formula C12H11ClF6N2O B4704574 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorophenyl)urea](/img/structure/B4704574.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorophenyl)urea
Descripción general
Descripción
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorophenyl)urea, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTF is a white crystalline solid that is soluble in organic solvents and has a melting point of 102-105°C.
Mecanismo De Acción
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorophenyl)urea acts by binding to the D1 protein in photosystem II, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. By binding to this protein, this compound prevents the transfer of electrons, leading to the inhibition of photosynthesis and ultimately the death of the plant.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity to mammals and birds, making it a potentially safer herbicide than other commonly used herbicides. However, this compound has been shown to have toxic effects on aquatic organisms, including fish and algae.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorophenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high purity. This compound is also soluble in organic solvents, making it easy to use in experiments. However, this compound has some limitations, including its toxicity to aquatic organisms, which limits its use in experiments involving aquatic organisms.
Direcciones Futuras
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorophenyl)urea has potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound could be used as a safer and more effective herbicide. In medicine, this compound could be studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, this compound could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the potential applications of this compound in these fields.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including agriculture, medicine, and materials science. This compound acts as an inhibitor of photosystem II, making it an effective herbicide and fungicide. This compound has low toxicity to mammals and birds, but its toxicity to aquatic organisms limits its use in experiments involving aquatic organisms. Further studies are needed to fully understand the potential applications of this compound in various fields.
Aplicaciones Científicas De Investigación
N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorophenyl)urea has been extensively studied for its potential applications in the field of agriculture as a herbicide. This compound acts as an inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This compound has been shown to be effective against a wide range of broadleaf weeds, including resistant species. This compound has also been studied for its potential use as a fungicide, as it has been shown to inhibit the growth of various fungi.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF6N2O/c1-2-10(11(14,15)16,12(17,18)19)21-9(22)20-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPBMKSFWFTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4704491.png)
![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4704499.png)

![1-[4-(difluoromethoxy)-3-ethoxybenzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4704505.png)
![1-[(4-fluorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4704511.png)

![N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704534.png)
![[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4704549.png)
![3,6-dichloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4704555.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4704558.png)
![1-butyl-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4704564.png)

![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4704586.png)
![N-[2-(2-furyl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4704589.png)